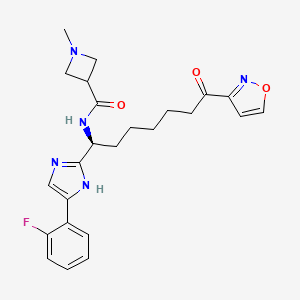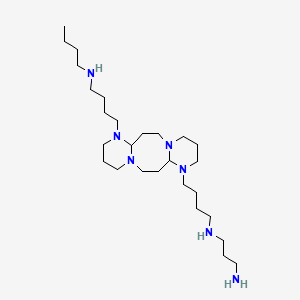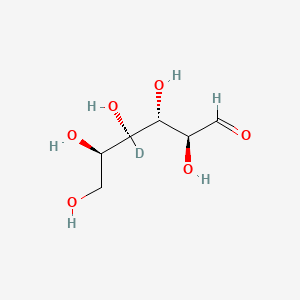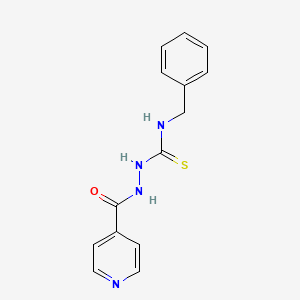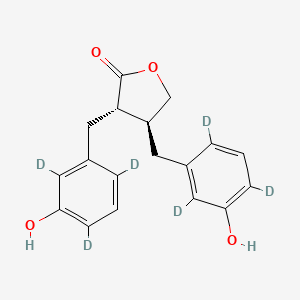
rac Enterolactone-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Enterolactone-d6 is synthesized through the deuteration of enterolactone. The process involves the incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of enterolactone. This is typically achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of enterolactone-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium into the compound. The purity and yield of the final product are critical factors in industrial production .
化学反応の分析
Types of Reactions
Enterolactone-d6 undergoes various chemical reactions, including:
Oxidation: Enterolactone-d6 can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to its dihydro form.
Substitution: Enterolactone-d6 can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro enterolactone-d6.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Enterolactone-d6 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies of metabolic pathways and pharmacokinetics.
Biology: Investigated for its role in modulating estrogenic activity and its effects on cellular processes.
Medicine: Studied for its potential anti-cancer properties, particularly in breast cancer research.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
作用機序
Enterolactone-d6 exerts its effects through several mechanisms:
Estrogen Receptor Activation: It binds to estrogen receptors, particularly estrogen receptor alpha (ERα), and modulates gene expression.
DNA Repair and Apoptosis: Enterolactone-d6 acts as a radiosensitizer, impairing DNA repair and increasing apoptosis in cancer cells
Signaling Pathways: It activates the Erk1/2 and PI3K/Akt pathways, which are involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
Enterodiol: Another mammalian lignan with similar estrogenic properties.
Matairesinol: A plant lignan precursor to enterolactone.
Pinoresinol: Another plant lignan that can be metabolized to enterolactone.
Uniqueness of Enterolactone-d6
Enterolactone-d6 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This labeling provides insights into the pharmacokinetics and metabolic pathways of enterolactone, making it a valuable tool in scientific research .
特性
分子式 |
C18H18O4 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
(3S,4S)-3,4-bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1/i3D,4D,5D,6D,8D,9D |
InChIキー |
HVDGDHBAMCBBLR-MPBXAEPNSA-N |
異性体SMILES |
[2H]C1=CC(=C(C(=C1C[C@@H]2COC(=O)[C@H]2CC3=C(C(=C(C=C3[2H])[2H])O)[2H])[2H])O)[2H] |
正規SMILES |
C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-[2-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate](/img/structure/B12413556.png)

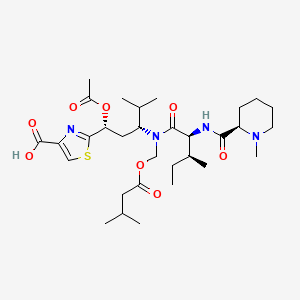


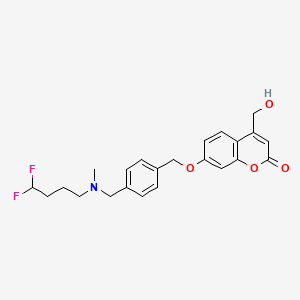

![4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine](/img/structure/B12413618.png)
